2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide
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Description
2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C17H20F3N3O3S and its molecular weight is 403.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Heterocycles by Cascade Reactions :
- Thioureido-acetamides serve as starting materials for synthesizing various heterocycles, including imidazoles, through one-pot cascade reactions. These methods offer excellent atom economy and access to significant heterocycles with potential biological activities (Schmeyers & Kaupp, 2002).
Antimicrobial Agents :
- The synthesis of derivatives starting from chloro or acetamide compounds has been shown to produce compounds with significant antibacterial activity. This includes studies on benzimidazole and oxadiazole derivatives, highlighting the antimicrobial potential of synthesized compounds (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anti-Inflammatory and Analgesic Agents :
- Novel heterocyclic compounds derived from visnaginone and khellinone, featuring benzodifuran and acetamide moieties, exhibited significant anti-inflammatory and analgesic activities. These findings suggest the therapeutic potential of such compounds in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidants for Oil Stability :
- Benzimidazole derivatives have been studied as antioxidants for base stock oil, showing the ability to enhance oil stability by acting as effective inhibitors of oxidation. This application is crucial for industrial purposes, including lubricants and hydraulic fluids (Basta et al., 2017).
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3S/c1-26-7-6-21-15(25)9-23-14(10-24)8-22-16(23)27-11-12-2-4-13(5-3-12)17(18,19)20/h2-5,8,24H,6-7,9-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAJPOZOQQNFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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